Cas no 59040-84-5 (methyl indoline-2-carboxylate)

Methyl indoline-2-carboxylate is a versatile heterocyclic compound featuring an indoline core esterified at the 2-position with a methyl group. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The ester functionality allows for further derivatization, while the indoline scaffold provides a rigid framework for constructing biologically active molecules. Its stability under standard conditions and compatibility with common organic transformations make it a practical choice for medicinal chemistry applications. The compound is typically handled under inert atmospheres to preserve integrity, and its purity is critical for ensuring consistent performance in downstream reactions.
methyl indoline-2-carboxylate structure
methyl indoline-2-carboxylate structure
Product Name:methyl indoline-2-carboxylate
CAS No:59040-84-5
MF:C10H11NO2
MW:177.199842691422
MDL:MFCD05865114
CID:949592
PubChem ID:2794655
Update Time:2025-07-10

methyl indoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2,3-dihydro-1h-indole-2-carboxylic acid methyl ester
    • methyl indoline-2-carboxylate
    • (S)-(+)-Methyl indoline-2-carboxylate
    • (S)-Indoline-2-carboxylic acid methyl ester
    • (S)-Methyl indoline-2-carboxylate
    • 2,3-dihydro-1H-indol-2-carboxylic acid methyl ester
    • 2-methoxycarbonylindoline
    • AC1ODSZN
    • AK-41781
    • CTK8C6278
    • DL-Indoline-2-carboxylic acid methyl ester
    • indoline-2-carboxylic acid methyl ester
    • methyl Indoline-2(S)-carboxylate
    • SureCN926891
    • CHEMBL4536823
    • methyl 2,3-dihydroindole-2-carboxylate
    • (R)-methyl indoline-2-carboxylate
    • SY355763
    • SB44938
    • DB-063373
    • METHYL 2-INDOLINECARBOXYLATE
    • SB44832
    • racemic indoline-2-carboxylic acid methyl ester
    • Methyl (+/-)-indoline-2-carboxylate
    • AS-30273
    • DA-04596
    • MFCD12796094
    • EN300-55925
    • CS-0129820
    • methyl 2,3-dihydro-1H-indole-2-carboxylate
    • SB64257
    • 96056-64-3
    • 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester
    • 59040-84-5
    • URORFKDEPJFPOV-UHFFFAOYSA-N
    • DB-026637
    • SDCCGMLS-0066171.P001
    • METHYL2-INDOLINECARBOXYLATE
    • DTXSID50383299
    • methylindoline-2-carboxylate
    • METHYL (2S)-2,3-DIHYDRO-1H-INDOLE-2-CARBOXYLATE HYDROCHLORIDE
    • AKOS009265281
    • MFCD05865114
    • Methyl (S)-indoline-2-carboxylate
    • (+/-) Methyl indoline-2-carboxylate
    • SCHEMBL644461
    • WDA05664
    • MDL: MFCD05865114
    • Inchi: 1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3
    • InChI Key: URORFKDEPJFPOV-UHFFFAOYSA-N
    • SMILES: O(C)C(C1CC2C=CC=CC=2N1)=O

Computed Properties

  • Exact Mass: 177.078978594g/mol
  • Monoisotopic Mass: 177.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.3Ų

methyl indoline-2-carboxylate Pricemore >>

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Additional information on methyl indoline-2-carboxylate

Methyl Indoline-2-Carboxylate (CAS No. 59040-84-5): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Methyl indoline-2-carboxylate (CAS No. 59040-84-5) is a significant compound in the realm of chemical biology and medicinal chemistry, recognized for its diverse applications and structural versatility. This heterocyclic ester, derived from indoline, has garnered considerable attention due to its role as a key intermediate in the synthesis of various pharmacologically active molecules. The compound's unique structural framework, featuring a nitrogen-containing aromatic ring fused with a benzene-like core, makes it a valuable scaffold for designing novel therapeutic agents.

The chemical structure of methyl indoline-2-carboxylate consists of an indoline core substituted with a carboxylate group at the 2-position and a methyl ester at the 3-position. This configuration provides multiple reactive sites for further functionalization, enabling chemists to tailor its properties for specific applications. The presence of both electron-rich and electron-deficient regions within the molecule allows for diverse interactions with biological targets, making it an attractive building block in drug discovery.

In recent years, significant advancements have been made in leveraging methyl indoline-2-carboxylate in the development of new therapeutic agents. One notable area of research involves its application in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are critical mediators of numerous cellular processes and are often implicated in various diseases, including cancer and inflammatory disorders. The indoline scaffold of methyl indoline-2-carboxylate offers a favorable platform for designing molecules that can disrupt these interactions, thereby modulating disease pathways.

A groundbreaking study published in the journal Nature Chemistry highlighted the use of methyl indoline-2-carboxylate as a precursor in the development of novel PPI inhibitors. The researchers demonstrated that by incorporating this intermediate into their design, they could generate highly potent and selective inhibitors with improved pharmacokinetic profiles. These findings underscore the compound's potential as a key player in next-generation drug development strategies.

Beyond its role in PPI inhibition, methyl indoline-2-carboxylate has also been explored in the synthesis of antimicrobial agents. The indoline moiety is known to exhibit broad-spectrum antimicrobial activity, making it an ideal candidate for developing new antibiotics to combat drug-resistant pathogens. Recent studies have shown that derivatives of methyl indoline-2-carboxylate can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi. This has opened up new avenues for addressing emerging infectious diseases.

The compound's versatility extends to its utility in materials science and nanotechnology. Researchers have utilized methyl indoline-2-carboxylate to develop novel organic semiconductors and luminescent materials. Its ability to form stable complexes with metal ions has also been exploited in the creation of metal-organic frameworks (MOFs), which have potential applications in catalysis, gas storage, and separation technologies.

In conclusion, methyl indoline-2-carboxylate (CAS No. 59040-84-5) stands as a cornerstone molecule in modern chemical biology and medicinal chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing a wide range of biologically active compounds. From inhibiting protein-protein interactions to developing antimicrobial agents and advanced materials, this compound continues to drive innovation across multiple scientific disciplines. As research progresses, it is anticipated that new applications for methyl indoline-2-carboxylate will emerge, further solidifying its importance in the chemical industry.

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